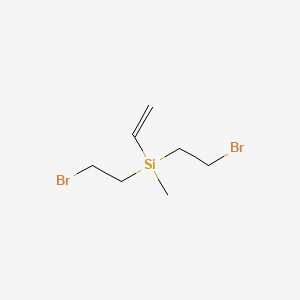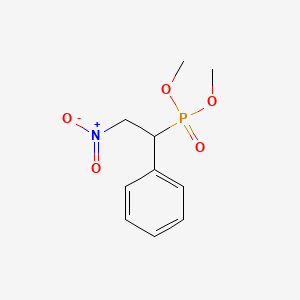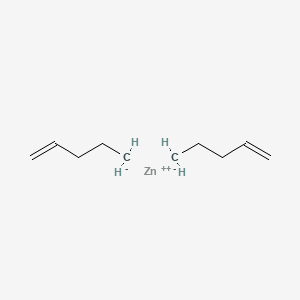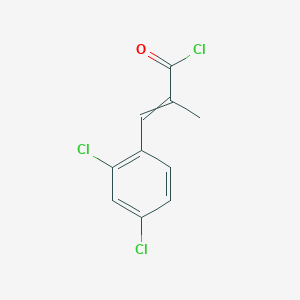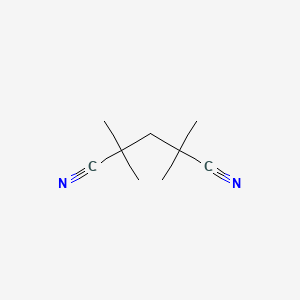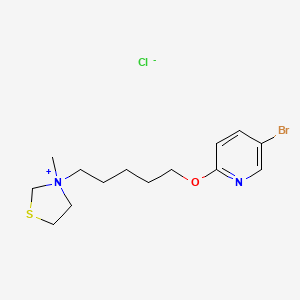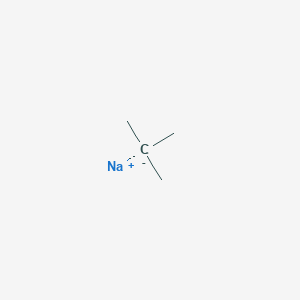
sodium;2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane with sodium metal under controlled conditions. This reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at elevated temperatures to facilitate the formation of the sodium-carbon bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors that can maintain the necessary temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) are commonly used in substitution reactions.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: The major products are typically alkyl halides.
Elimination: The primary products are alkenes, such as 2-methylpropene.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely, including alcohols or alkanes.
Applications De Recherche Scientifique
Sodium;2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alkyl groups.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium;2-methylpropane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved can vary widely based on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropane (Isobutane): The parent hydrocarbon from which sodium;2-methylpropane is derived.
2-Chloro-2-methylpropane: A halogenated derivative that undergoes similar substitution and elimination reactions.
2-Methylpropene: An alkene formed through the elimination reactions of this compound.
Uniqueness
This compound is unique due to the presence of the sodium atom, which imparts distinct reactivity compared to its parent hydrocarbon and other derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
39712-23-7 |
|---|---|
Formule moléculaire |
C4H9Na |
Poids moléculaire |
80.10 g/mol |
Nom IUPAC |
sodium;2-methylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h1-3H3;/q-1;+1 |
Clé InChI |
BBCAQPYJVYMQFB-UHFFFAOYSA-N |
SMILES canonique |
C[C-](C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



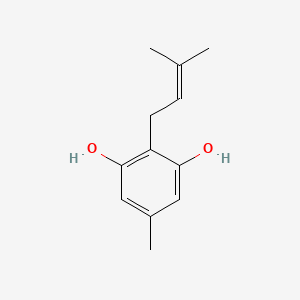
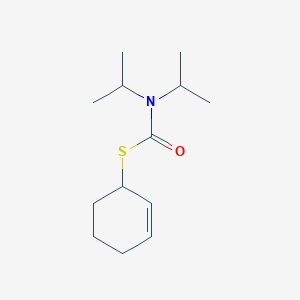

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
